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molecular formula C7H12BrNO B1269798 1-(2-Bromopropanoyl)pyrrolidine CAS No. 54537-48-3

1-(2-Bromopropanoyl)pyrrolidine

Cat. No. B1269798
M. Wt: 206.08 g/mol
InChI Key: NAADBKOUMIMVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

Pyrrolidine (0.12 mol, 8.3 g) was added to stirred solution of 2-bromopropanoyl chloride (0.58 mol, 10 g) in dichloromethane (200 ml) at 0° C. After 0.5 hour, the reaction mixture was warmed to room temperature, stirred for 2 hours, and saturated ammonium chloride solution (20 ml) was added. The solvent was evaporated and the mixture was extracted with ethyl acetate (200 ml). The organic phase was separated, dried over anhydrous sodium sulfate, filtered and concentrated to dryness. The residue was purified by column chromatography (silica gel, dichloromethane/methanol=55:1) to give 2-bromo-1-(pyrrolidin-1-yl)propan-1-one (9.8 g, 93%). LCMS (M+H+) m/z: calcd 205.01. found 205.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH:7]([CH3:11])[C:8](Cl)=[O:9].[Cl-].[NH4+]>ClCCl>[Br:6][CH:7]([CH3:11])[C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, dichloromethane/methanol=55:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC(C(=O)N1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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